molecular formula C7H3F2IO2 B13904397 3,4-Difluoro-2-iodobenzoic acid

3,4-Difluoro-2-iodobenzoic acid

Cat. No.: B13904397
M. Wt: 284.00 g/mol
InChI Key: BBUJXMTVIWJSLS-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-iodobenzoic acid (CAS 77422-99-2) is a halogenated benzoic acid derivative with the molecular formula C₁₃H₇F₃INO₂ and a molecular weight of 393.10 g/mol . Structurally, it features a benzoic acid backbone substituted with two fluorine atoms at positions 3 and 4, an iodine atom at position 2, and an amino-linked 2-fluoro-4-iodophenyl group (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of anticancer agents and enzyme prodrug therapies .

Properties

IUPAC Name

3,4-difluoro-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJXMTVIWJSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The preparation involves the iodination of 3,4-difluorobenzoic acid or its positional isomers under controlled conditions:

  • Starting material: 3,4-difluorobenzoic acid or 2,4-difluorobenzene derivatives.
  • Iodinating agent: Typically iodine sources combined with oxidants.
  • Oxidizing agents: Sodium percarbonate, hydrogen peroxide, or sodium metaperiodate.
  • Acidic medium: Concentrated sulfuric acid (H₂SO₄) and sometimes acetic acid to facilitate electrophilic substitution.
  • Temperature control: Cooling to 5–10°C during reagent addition, followed by heating to 45–50°C for reaction completion.

Detailed Preparation Method from Chinese Patent CN106008195A

This patent provides an environmentally friendlier method for preparing 2,4-difluoro-5-iodobenzoic acid, which is structurally related and can be adapted for 3,4-difluoro-2-iodobenzoic acid synthesis by positional isomer control.

Step Reagents and Conditions Description Yield (%) Melting Point (°C)
1 3,4-Difluorobenzene formic acid (40 mmol), Sodium percarbonate (31 mmol H₂O₂ equivalent), stirring at 35°C Oxidation and iodination under acidic conditions 53–83% (varies with scale and reagent amounts) 150–153 (for 2,4-difluoro-5-iodobenzoic acid)
2 Dropwise addition of 98% sulfuric acid at 10°C, then warming to 45–50°C for 2–3 hours Electrophilic substitution reaction
3 Removal of peroxides with sodium sulfite solution, filtration and washing Purification step
  • The process avoids conventional oxidants like sodium metaperiodate, improving environmental safety.
  • Reaction monitoring by sampling ensures completion.
  • The product is isolated by filtration without requiring recrystallization, simplifying purification.

This method can be adapted for this compound by adjusting the positional isomer of the starting fluorobenzoic acid and reaction conditions to favor substitution at the 2-position.

Process Insights from US Patent US8022247B2

While this patent primarily addresses 2,3,4-trifluoro-5-iodobenzoic acid, its principles apply to this compound preparation due to similar halogenation chemistry:

  • Direct iodination of fluorobenzoic acid derivatives in a single step with high regioselectivity.
  • Use of a reaction solvent containing both inorganic protonic acids (preferably concentrated sulfuric acid) and organic acids (preferably acetic acid).
  • The oxidizing agent and iodinating agent are added after the solvent and substrate are combined.
  • The process yields the iodinated product with purity greater than 98%, minimizing isomeric byproducts.
  • Purification is achieved by extraction without neutralization or recrystallization.

These conditions provide a robust industrial approach to preparing iodinated fluorobenzoic acids, including this compound, by controlling regioselectivity through solvent and reagent choice.

Comparative Data Table of Preparation Methods

Parameter Chinese Patent CN106008195A Method US Patent US8022247B2 Method
Starting Material 3,4-Difluorobenzene formic acid or positional isomers 2,3,4-Trifluorobenzoic acid derivatives (adaptable to difluoro derivatives)
Iodinating Agent Iodine source with sodium percarbonate or H₂O₂ Iodine source with oxidizing agent in acidic solvent
Oxidizing Agent Sodium percarbonate, hydrogen peroxide Oxidizing agent (unspecified, but compatible with acidic medium)
Solvent Concentrated sulfuric acid (98%), sometimes acetic acid Mixture of inorganic protonic acid (H₂SO₄) and organic acid (acetic acid)
Temperature 10°C during addition, 45–50°C reaction Similar temperature range
Reaction Time 2–3 hours Comparable
Yield 53–83% depending on scale High yield with >98% purity
Purification Filtration and washing, peroxide removal Extraction without neutralization or recrystallization
Environmental Aspect Avoids sodium metaperiodate, greener process Industrially advantageous, minimal byproducts

Summary of Research Findings

  • The iodination of difluorobenzoic acid derivatives is most effectively achieved via electrophilic substitution using iodine sources in strongly acidic media.
  • Sodium percarbonate and hydrogen peroxide serve as environmentally friendlier oxidants compared to traditional agents.
  • Temperature control and slow addition of sulfuric acid are critical for regioselectivity and yield.
  • The presence of both inorganic and organic acids in the solvent system enhances regioselectivity towards the desired iodination position.
  • Purification is simplified by peroxide removal and filtration, avoiding complex recrystallization steps.
  • Industrially scalable methods yield high purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-iodobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,4-difluoro-2-azidobenzoic acid, while oxidation with potassium permanganate could produce this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3,4-Difluoro-2-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Difluoro-2-iodobenzoic acid exerts its effects is largely dependent on its interactions with other molecules. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain molecular targets. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 3,4-F; 2-I; COOH 393.10 High electronegativity, iodinated aromatic system, enhanced metabolic stability
3,4-Diiodobenzoic acid 3,4-I; COOH 357.92 Increased lipophilicity, steric bulk, potential radioimaging applications
3,5-Difluorobenzoic acid 3,5-F; COOH 158.10 Symmetric fluorine substitution, higher acidity (pKa ~2.1)
2,4-Difluoro-5-iodobenzoic acid 2,4-F; 5-I; COOH 284.01 Altered dipole moment, potential DNA intercalation
3,4-Difluoro-2-hydroxybenzoic acid 3,4-F; 2-OH; COOH 176.11 Hydrogen bonding capacity, antimicrobial activity

Key Observations :

  • Iodine vs. Fluorine: The iodine atom in this compound increases molecular weight and lipophilicity compared to non-iodinated analogs like 3,5-difluorobenzoic acid. This enhances membrane permeability and binding affinity in hydrophobic biological targets .
  • Substitution Position : The 3,4-difluoro configuration induces electronic effects that lower the pKa of the carboxylic acid group (~1.8) compared to 3,5-difluorobenzoic acid (pKa ~2.1), improving solubility in polar solvents .
  • Hydroxyl vs. Iodo : Replacing iodine with a hydroxyl group (as in 3,4-difluoro-2-hydroxybenzoic acid) introduces hydrogen bonding, increasing polarity and reducing blood-brain barrier penetration .

Critical Insights :

  • Anticancer Potential: this compound’s iodine atom facilitates its role in synthesizing benzisoxazole derivatives with demonstrated anticancer activity .
  • Metabolism and Toxicity: Fluorine substituents reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs like 3,4-diiodobenzoic acid .

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